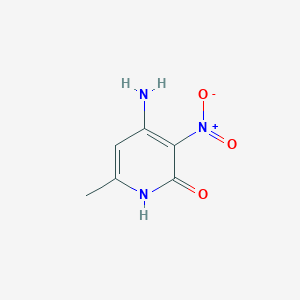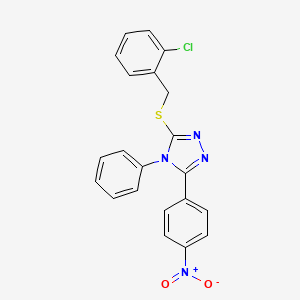
3-Bromo-2-oxo-2h-pyran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-oxo-2H-pyran-5-carbonitrile: is a heterocyclic compound that features a bromine atom, a nitrile group, and a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile typically involves the reaction of 3-bromo-2-oxo-2H-pyran with a suitable nitrile source under controlled conditions. One common method involves the use of malononitrile and aromatic aldehydes in the presence of a base, leading to the formation of the desired compound through a series of addition and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-oxo-2H-pyran-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Condensation Reactions: It can react with aldehydes and ketones to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bases: Such as sodium hydroxide or potassium carbonate, are often used to facilitate substitution and condensation reactions.
Major Products Formed:
Substituted Pyrans: Resulting from nucleophilic substitution reactions.
Polycyclic Compounds: Formed through cyclization reactions involving the pyran ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-oxo-2H-pyran-5-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in the development of new materials and catalysts .
Medicine: Research is ongoing to explore the compound’s potential as a building block for pharmaceuticals, particularly in the development of anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate: Shares a similar pyran ring structure but with a carboxylate group instead of a nitrile group.
3-(2-Bromoacetyl)-2H-chromen-2-one: Another brominated heterocycle with potential biological activity.
Uniqueness: Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
496835-90-6 |
|---|---|
Molekularformel |
C6H2BrNO2 |
Molekulargewicht |
199.99 g/mol |
IUPAC-Name |
5-bromo-6-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C6H2BrNO2/c7-5-1-4(2-8)3-10-6(5)9/h1,3H |
InChI-Schlüssel |
VCARZLDXBFKNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)OC=C1C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769690.png)







![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)

![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)

